molecular formula C23H30N4O2 B2832239 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034619-45-7

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2832239
CAS RN: 2034619-45-7
M. Wt: 394.519
InChI Key: CWUGFJKQGSVTFW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and a tetrahydropyran ring. Pyrazoles are known for their wide range of biological activities . Piperazines are often used in the development of pharmaceuticals . Tetrahydropyran is a common motif in many natural products and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the piperazine ring could participate in reactions at the nitrogen or the methylene groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .

Scientific Research Applications

Antibacterial and Antifungal Potential

This compound has shown significant potential in the realm of antibacterial and antifungal applications. In a study by Sanjeeva et al. (2022), novel derivatives, including compounds structurally related to the one , demonstrated good antibacterial and antifungal activity against various strains like S. aureus, E. coli, and C. albicans (Sanjeeva, Reddy, & Venkata, 2022).

Anticancer and Antituberculosis Activity

Compounds similar to the one have been synthesized and tested for their potential in treating cancer and tuberculosis. Mallikarjuna et al. (2014) reported the synthesis of derivatives exhibiting significant anticancer and antituberculosis activities, highlighting the compound's potential in these critical healthcare areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Several studies have synthesized and tested derivatives of this compound for their antimicrobial properties. Patel et al. (2011) and Kumar et al. (2012) both created novel compounds showing variable and significant antimicrobial activities, suggesting the compound's utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These factors are often determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-25-21(17-20(24-25)18-7-8-18)26-11-13-27(14-12-26)22(28)23(9-15-29-16-10-23)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGFJKQGSVTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

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